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Executive Summary
Metamizole (dipyrone) is a non-opioid analgesic and antipyretic agent with a complex

toxicological profile that has led to its withdrawal from markets in several countries, including

the United States and the United Kingdom.[1][2] Despite this, it remains widely used in other

regions of Europe, Asia, and South America.[3] The primary safety concerns are rare but

severe adverse reactions, including agranulocytosis, hepatotoxicity, and anaphylaxis. This

document provides an in-depth technical guide to the toxicology of metamizole and its principal

metabolites, summarizing pharmacokinetic data, detailing proposed mechanisms of toxicity,

outlining experimental protocols from key studies, and visualizing critical pathways and

workflows. The toxicity is largely attributed not to the parent drug, but to its metabolites,

primarily 4-methylaminoantipyrine (MAA).[4]

Pharmacokinetics and Metabolism
Metamizole is a prodrug that is not absorbed intact but is rapidly hydrolyzed in the

gastrointestinal tract, prior to absorption, to its main active metabolite, 4-methylaminoantipyrine

(MAA).[4][5] MAA exhibits nearly 100% bioavailability after oral administration.[4][5] Hepatic

metabolism, mediated by cytochrome P450 (CYP) enzymes, further converts MAA into other

metabolites.[6][7]

The primary metabolic steps are:
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Hydrolysis: Metamizole is non-enzymatically hydrolyzed to the active metabolite 4-

methylaminoantipyrine (MAA).[7][8]

N-Demethylation & Oxidation: In the liver, MAA is metabolized to a second active metabolite,

4-aminoantipyrine (AA), and an inactive metabolite, 4-formylaminoantipyrine (FAA).[7] This

process involves CYP enzymes, including CYP1A2, CYP2C19, and CYP2D6.[9]

Acetylation: AA is subsequently acetylated by the polymorphic N-acetyltransferase 2 (NAT2)

system to the inactive 4-acetylaminoantipyrine (AAA).[5][7]

Over 90% of an administered dose is excreted as these metabolites in the urine.[5]
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Diagram 1: Metabolic pathway of metamizole.

Quantitative Pharmacokinetic Data
Pharmacokinetic studies in healthy volunteers have characterized the dose-dependent

behavior of metamizole's metabolites. The pharmacokinetics show some non-linearities at

higher doses, reflecting the saturability of metabolic pathways, though these deviations are

considered marginal in the tested dose range.[10]
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Metabolite Dose (mg) Cmax (mg/L)
AUC

(mg·h/L)
t½ (h) Reference

4-MAA 750 8.3 ± 1.7 63.8 ± 12.0 ~4-5 [10]

1500 16.7 ± 3.4 126.9 ± 25.1 [10]

3000 30.1 ± 6.1 240.2 ± 58.7 [10]

4-AA 750 0.8 ± 0.3 11.2 ± 3.6 ~5-8 [10]

1500 1.9 ± 0.7 28.1 ± 9.0 [10]

3000 3.6 ± 1.1 63.7 ± 22.0 [10]

4-FAA 750 0.5 ± 0.3 5.3 ± 2.6 - [10]

1500 1.1 ± 0.6 13.9 ± 6.9 [10]

3000 1.6 ± 0.9 26.6 ± 13.8 [10]

4-AAA 750 1.0 ± 0.4 14.9 ± 5.6 - [10]

1500 2.1 ± 0.8 32.5 ± 12.0 [10]

3000 4.3 ± 1.6 71.3 ± 29.4 [10]

Table 1: Mean (±SD) Pharmacokinetic Parameters of Metamizole Metabolites in Healthy Male
Volunteers After Single Oral Doses.[10]

Plasma protein binding for the metabolites is 57.6% for MAA, 17.8% for AA, 47.9% for FAA,

and 14.2% for AAA.[5]

Core Toxicological Profiles
The most significant toxicities associated with metamizole are agranulocytosis, hepatotoxicity,

and anaphylaxis. These reactions are generally considered idiosyncratic.

Agranulocytosis and Neutropenia
Agranulocytosis, a severe drop in neutrophil granulocytes (<500/µL), is the most critical

adverse reaction associated with metamizole.[11] The incidence varies widely in literature, with

estimates ranging from 0.96 cases per million per year to a risk of 1 in 1602 prescriptions.[11]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 14 Tech Support

https://pubmed.ncbi.nlm.nih.gov/2328750/
https://pubmed.ncbi.nlm.nih.gov/2328750/
https://pubmed.ncbi.nlm.nih.gov/2328750/
https://pubmed.ncbi.nlm.nih.gov/2328750/
https://pubmed.ncbi.nlm.nih.gov/2328750/
https://pubmed.ncbi.nlm.nih.gov/2328750/
https://pubmed.ncbi.nlm.nih.gov/2328750/
https://pubmed.ncbi.nlm.nih.gov/2328750/
https://pubmed.ncbi.nlm.nih.gov/2328750/
https://pubmed.ncbi.nlm.nih.gov/2328750/
https://pubmed.ncbi.nlm.nih.gov/2328750/
https://pubmed.ncbi.nlm.nih.gov/2328750/
https://pubmed.ncbi.nlm.nih.gov/2328750/
https://www.tandfonline.com/doi/pdf/10.5504/BBEQ.2012.0089
https://pmc.ncbi.nlm.nih.gov/articles/PMC10435429/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10435429/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[12] The reaction appears to be dose-independent, with risk increasing with the duration of use.

[11] Two primary mechanisms have been proposed: a direct toxic mechanism and an immune-

mediated mechanism.[11]

2.1.1 Direct Toxic Mechanism

Recent evidence points towards a non-immunological, direct toxic mechanism involving the

principal metabolite, MAA.[13] In this pathway, MAA reacts with hemin, a degradation product

of hemoglobin containing Fe³⁺, which is abundant in the bone marrow.[4][13] This reaction

forms a stable, electrophilic reactive intermediate that is cytotoxic to granulocyte precursor cells

(e.g., promyelocytes) but not to mature neutrophils.[4][13][14] The cytotoxicity is characterized

by a significant depletion of cellular ATP, which occurs prior to the loss of plasma membrane

integrity.[4] This ATP depletion results from the impairment of glycolysis.[4][9]
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Diagram 2: Proposed direct toxic mechanism of metamizole-induced agranulocytosis.

2.1.2 Immune-Mediated Mechanism

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.benchchem.com/product/b056037?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


An alternative or complementary hypothesis involves an immune-mediated reaction.[15] This

mechanism is supported by the finding of metamizole-specific T cells in patients with

agranulocytosis.[16] Studies have identified reactive CD8+ T cells, but not CD4+ cells, in both

allergic and tolerant individuals, suggesting a pharmacological interaction of the drug with

immune receptors (p-i concept).[16] This T-cell activation may be dependent on specific HLA

class I molecules, although a definitive association has not been established.[15][16]
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Diagram 3: Proposed immune-mediated mechanism of metamizole-induced agranulocytosis.

Hepatotoxicity
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Drug-induced liver injury (DILI) is another severe, albeit rare, adverse effect.[17] The

mechanism is largely considered to be immune-mediated, consistent with a delayed

hypersensitivity reaction.[6][17] This is supported by cases of rapid and more severe

recurrence upon re-exposure and positive lymphocyte transformation tests in affected patients.

[17][18] Histological findings often show a hepatocellular pattern of injury with moderate to

severe inflammatory activity and, in some cases, severe centrilobular necrosis.[19] The latency

period from first administration to the onset of liver injury is typically around four weeks.[19]

While the immune-mediated hypothesis is prominent, some in vitro studies suggest a potential

for direct cytotoxicity.

Cell Line Compound
Concentration

(µg/mL)
Effect Reference

LX-2 (Human

Stellate)
Metamizole 100 - 1000

Dose-dependent

decrease in cell

viability

[20][21]

4-MAA 1000
Marked

apoptosis
[20][21]

4-AA 1000
Marked

apoptosis
[20][21]

HepG2 &

HepaRG (Human

Hepatoma)

4-MAA & 4-AA Not specified

No relevant

cytotoxicity

observed

[18]

Table 2: Summary of In Vitro Cytotoxicity Data on Liver Cell Lines.

The conflicting results between different liver cell line studies highlight the complexity of

metamizole-induced hepatotoxicity, where both direct toxic and immune-allergic mechanisms

may be involved.[18][19]

Anaphylaxis and Hypersensitivity Reactions
Metamizole can trigger immediate hypersensitivity reactions, including urticaria and severe

anaphylaxis.[2] These reactions can be clinically indistinguishable but may arise from two
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distinct mechanisms:[3][22]

IgE-Mediated Allergy: A classic allergic reaction involving drug-specific IgE antibodies.[2][23]

Non-Allergic Hypersensitivity (Pseudoallergy): This mechanism is common in patients with a

history of asthma, chronic rhinitis, and sensitivity to other COX inhibitors. It is believed to

involve the inhibition of prostaglandin synthesis, leading to an overproduction of cysteinyl

leukotrienes.[24]

The incidence of anaphylactic shock has been reported to be approximately 1 in 5000

administrations.[25]

Genotoxicity and Carcinogenicity
The genotoxic potential of metamizole is not clearly established, with studies showing both

positive and negative results.[5] One study using a complex set of test organisms (plants,

invertebrates, vertebrates) demonstrated that a 6.25% solution of metamizole sodium was

acutely toxic and caused nucleolar structural damage in hydra cells after just 30 minutes of

exposure.[26][27] There is also some evidence that metamizole may induce liver tumors in

certain strains of mice, likely through a non-genotoxic mechanism related to hepatotoxicity.[5]

Experimental Protocols
This section details the methodologies for key experiments cited in the toxicological

assessment of metamizole.

In Vitro Agranulocytosis (Direct Toxicity Model)
Objective: To investigate the direct toxicity of metamizole metabolites on granulocyte

precursors.[13]

Cell Line: HL60 cells (a human promyelocytic leukemia cell line).[13]

Protocol:

HL60 cells were cultured in RPMI medium supplemented with 10% FBS.[4]

Cells (2 x 10⁵) were seeded in 24-well plates.[4]
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Test compounds were added: MAA (final concentration 100 µM) and/or Hemin (Fe³⁺, final

concentration 12.5 µM).[4]

Cells were incubated for time points ranging from 0 to 24 hours.[4]

Cytotoxicity Assessment:

Cellular ATP Content: Measured using a commercial kit as a marker for cell viability and

mitochondrial function.[18]

Plasma Membrane Integrity: Assessed by measuring the release of adenylate kinase

into the culture medium using a commercial kit.[18]

Mechanistic Assessment: Glycolysis was assessed by measuring extracellular lactate and

pyruvate concentrations. Mitochondrial function was evaluated by measuring oxygen

consumption.[4]

Reference: Rudin D, et al. (2019); Amstutz, et al. (2020).[4][13]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 14 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC7400389/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7400389/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.00996/full
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2019.00996/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC7400389/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7400389/
https://pubmed.ncbi.nlm.nih.gov/30653950/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Endpoint Assays

Start: Culture HL60 Cells

Seed Cells in 24-well Plates

Add Test Compounds
(MAA, Hemin, MAA+Hemin, Control)

Incubate (0-24 hours)

Collect Supernatant & Lyse Cells

ATP Content Assay
(Cell Viability)

Adenylate Kinase Release
(Membrane Integrity)

Glycolysis Assay
(Lactate/Pyruvate)

Data Analysis & Comparison

Click to download full resolution via product page

Diagram 4: Experimental workflow for in vitro cytotoxicity assessment in HL60 cells.

In Vitro Hepatotoxicity (Cytotoxicity Model)
Objective: To evaluate the cytotoxic and pro-apoptotic effects of metamizole and its

metabolites on liver cells.[20]
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Cell Line: LX-2 cells (an immortalized human hepatic stellate cell line).[20][21]

Protocol:

LX-2 cells were cultured to confluence.

Cells were treated with various concentrations of metamizole (100, 200, 400, 600, and

1000 µg/mL) and its metabolites 4-MAA and 4-AA (100 and 1000 µg/mL) for 24 hours.[20]

[21]

Cell Viability Assessment: An MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay was performed. The absorbance was measured to determine the

percentage of viable cells relative to an untreated control group.[20][28]

Apoptosis Assessment: The study also evaluated pro-apoptotic activity, though the specific

assay (e.g., Annexin V/PI staining, caspase activity) is not detailed in the abstract.[20][21]

Reference: Surca, et al. (2024).[20][21]

Pharmacokinetic Analysis in Humans
Objective: To determine the linearity of the pharmacokinetics of metamizole metabolites.[10]

Study Design: Open, randomized, cross-over trial.[10]

Subjects: 15 healthy male volunteers.[10]

Protocol:

Subjects received single oral doses of 750 mg, 1500 mg, and 3000 mg of metamizole.[10]

A one-week washout period was implemented between dosing days.[10]

Blood and urine samples were collected at predetermined time points.

Sample Analysis: Concentrations of the four main metabolites (4-MAA, 4-AA, 4-FAA, 4-

AcAA) were measured using a validated reverse-phase High-Performance Liquid

Chromatography (HPLC) method.[10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 14 Tech Support

https://www.mdpi.com/1420-3049/30/1/17
https://discovery.researcher.life/article/effects-of-metamizole-4-methylaminoantipyrine-and-4-aminoantipyrine-on-lx-2-liver-cell-line-viability-and-apoptosis/1434e8a8e8ca3af2a2e2a641a7032a2b
https://www.mdpi.com/1420-3049/30/1/17
https://discovery.researcher.life/article/effects-of-metamizole-4-methylaminoantipyrine-and-4-aminoantipyrine-on-lx-2-liver-cell-line-viability-and-apoptosis/1434e8a8e8ca3af2a2e2a641a7032a2b
https://www.mdpi.com/1420-3049/30/1/17
https://www.researchgate.net/publication/387375622_Effects_of_Metamizole_4-Methylaminoantipyrine_and_4-Aminoantipyrine_on_LX-2_Liver_Cell_Line_Viability_and_Apoptosis
https://www.mdpi.com/1420-3049/30/1/17
https://discovery.researcher.life/article/effects-of-metamizole-4-methylaminoantipyrine-and-4-aminoantipyrine-on-lx-2-liver-cell-line-viability-and-apoptosis/1434e8a8e8ca3af2a2e2a641a7032a2b
https://www.mdpi.com/1420-3049/30/1/17
https://discovery.researcher.life/article/effects-of-metamizole-4-methylaminoantipyrine-and-4-aminoantipyrine-on-lx-2-liver-cell-line-viability-and-apoptosis/1434e8a8e8ca3af2a2e2a641a7032a2b
https://pubmed.ncbi.nlm.nih.gov/2328750/
https://pubmed.ncbi.nlm.nih.gov/2328750/
https://pubmed.ncbi.nlm.nih.gov/2328750/
https://pubmed.ncbi.nlm.nih.gov/2328750/
https://pubmed.ncbi.nlm.nih.gov/2328750/
https://pubmed.ncbi.nlm.nih.gov/2328750/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056037?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Data Analysis: Pharmacokinetic parameters including Cmax (maximum concentration) and

AUC (area under the curve) were calculated and analyzed for dose proportionality.[10]

Reference: Zylber-Katz, et al. (1995).[10]
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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